5-Bromo-N,N-dimethylpyridin-3-amine
Overview
Description
5-Bromo-N,N-dimethylpyridin-3-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Amination of Polyhalopyridines
One significant application involves the selective amination of polyhalopyridines. For instance, Ji, Li, and Bunnelle (2003) demonstrated that amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity. This process highlights the compound's role in synthesizing amino-substituted pyridines, which are crucial intermediates in pharmaceuticals and agrochemicals production (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Amination in Liquid Ammonia
Another application is observed in the work by Does and Hertog (2010), where potassium amide in liquid ammonia acts on methyl-substituted bromopyridines, including 5-bromo derivatives. This study provides insights into the mechanisms of nucleophilic substitution in pyridine derivatives and the influence of substituents on reaction courses (L. V. D. Does, H. J. Hertog, 2010).
Synthesis of Polyheterocyclic Systems
Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. This research underscores the compound's utility in developing novel heterocyclic compounds with potential biological activities (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).
Novel Pyridine Derivatives Synthesis
Ahmad et al. (2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine. This process illustrates the compound's versatility in facilitating the creation of complex organic molecules with varied biological activities (Gulraiz Ahmad, N. Rasool, H. Ikram, et al., 2017).
Safety and Hazards
5-Bromo-N,N-dimethylpyridin-3-amine is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIMPJHDGVFITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634086 | |
Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342602-87-3 | |
Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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